molecular formula C23H32Cl2N2 B13738902 1'-Benzyl-4'-phenyl-1,4'-bipiperidine dihydrochloride CAS No. 13800-08-3

1'-Benzyl-4'-phenyl-1,4'-bipiperidine dihydrochloride

Cat. No.: B13738902
CAS No.: 13800-08-3
M. Wt: 407.4 g/mol
InChI Key: DSJIFMSEGVSCQV-UHFFFAOYSA-N
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Description

1’-Benzyl-4’-phenyl-1,4’-bipiperidine dihydrochloride is a chemical compound with the molecular formula C23H32Cl2N2 It is a derivative of bipiperidine, characterized by the presence of benzyl and phenyl groups attached to the piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-Benzyl-4’-phenyl-1,4’-bipiperidine dihydrochloride typically involves the reaction of 1-benzyl-4-phenylpiperidine with appropriate reagents to introduce the second piperidine ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: In industrial settings, the production of 1’-Benzyl-4’-phenyl-1,4’-bipiperidine dihydrochloride may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1’-Benzyl-4’-phenyl-1,4’-bipiperidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1’-Benzyl-4’-phenyl-1,4’-bipiperidine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-Benzyl-4’-phenyl-1,4’-bipiperidine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 1’-Benzyl-4’-phenyl-1,4’-bipiperidine dihydrochloride is unique due to its bipiperidine structure with benzyl and phenyl substitutions, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Properties

CAS No.

13800-08-3

Molecular Formula

C23H32Cl2N2

Molecular Weight

407.4 g/mol

IUPAC Name

1-benzyl-4-phenyl-4-piperidin-1-ium-1-ylpiperidin-1-ium;dichloride

InChI

InChI=1S/C23H30N2.2ClH/c1-4-10-21(11-5-1)20-24-18-14-23(15-19-24,22-12-6-2-7-13-22)25-16-8-3-9-17-25;;/h1-2,4-7,10-13H,3,8-9,14-20H2;2*1H

InChI Key

DSJIFMSEGVSCQV-UHFFFAOYSA-N

Canonical SMILES

C1CC[NH+](CC1)C2(CC[NH+](CC2)CC3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-]

Origin of Product

United States

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